molecular formula C14H25NO B11264003 2-[(3,5-Dimethyl-1-adamantyl)amino]ethanol

2-[(3,5-Dimethyl-1-adamantyl)amino]ethanol

Cat. No.: B11264003
M. Wt: 223.35 g/mol
InChI Key: HXDRZBDZKHGPRZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,5-Dimethyl-1-adamantyl)amino]ethanol typically involves the reaction of 3,5-dimethyl-1-adamantylamine with ethylene oxide under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

2-[(3,5-Dimethyl-1-adamantyl)amino]ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(3,5-Dimethyl-1-adamantyl)amino]ethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(3,5-Dimethyl-1-adamantyl)amino]ethanol involves its interaction with specific molecular targets and pathways. The compound’s adamantane core provides structural rigidity, allowing it to interact with enzymes and receptors in a unique manner. This interaction can modulate various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3,5-Dimethyl-1-adamantyl)amino]ethanol is unique due to its combination of the adamantane core with an aminoethanol group. This structural feature imparts specific chemical reactivity and biological activity, distinguishing it from other adamantane derivatives .

Properties

Molecular Formula

C14H25NO

Molecular Weight

223.35 g/mol

IUPAC Name

2-[(3,5-dimethyl-1-adamantyl)amino]ethanol

InChI

InChI=1S/C14H25NO/c1-12-5-11-6-13(2,8-12)10-14(7-11,9-12)15-3-4-16/h11,15-16H,3-10H2,1-2H3

InChI Key

HXDRZBDZKHGPRZ-UHFFFAOYSA-N

Canonical SMILES

CC12CC3CC(C1)(CC(C3)(C2)NCCO)C

Origin of Product

United States

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